Phe-Ser

Beschreibung

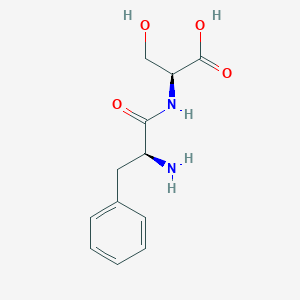

H-Phe-Ser-OH is a dipeptide, an organic compound formed from two amino acid units. hmdb.ca Specifically, it is the N-(L-phenylalanyl) derivative of L-serine. guidechem.comnih.govchemicalbook.com As a product of protein digestion or catabolism, it represents an intermediate in the metabolic breakdown of larger protein structures. nih.govhmdb.ca The scientific inquiry into H-Phe-Ser-OH is multifaceted, ranging from its basic chemical characteristics to its role in complex biological systems.

In peptide chemistry, H-Phe-Ser-OH is recognized as a valuable building block for the synthesis of more complex peptides and proteins. chemimpex.com Peptides are short chains of amino acids that can act as hormones, neurotransmitters, or have other signaling functions in the body. ontosight.aiontosight.ai The unique properties endowed by its constituent amino acids—the aromatic nature of phenylalanine and the hydroxyl group of serine—make H-Phe-Ser-OH a versatile component in designing and synthesizing novel peptide-based therapeutic agents and research tools. chemimpex.comacs.org

From a biochemical perspective, H-Phe-Ser-OH is considered a metabolite. nih.gov Dipeptides are typically short-lived intermediates in the pathways of amino acid degradation following proteolysis. hmdb.ca The study of such molecules is crucial for understanding the metabolic fate of proteins and the intricate network of biochemical reactions that sustain life.

Foundational research on H-Phe-Ser-OH has primarily focused on its utility in synthetic and biological studies. A significant area of investigation involves its role as a precursor in the development of therapeutic agents and its use in pharmaceutical development. chemimpex.com Researchers have employed H-Phe-Ser-OH in the synthesis of bioactive peptides, which are critical for developing new treatments for various diseases. chemimpex.com

Furthermore, studies have explored its potential in specific cellular contexts. For instance, research has utilized H-Phe-Ser-OH in metabolomics and network pharmacology analyses to uncover the anti-proliferation mechanisms of bioactive compounds in red kidney bean coats against B16-F10 melanoma cells. chemicalbook.com The compound's stability and compatibility with other amino acids make it a suitable candidate for creating complex peptide structures for research purposes. chemimpex.com Electrochemical studies have also been conducted to develop sensors for the detection of L-serine and L-phenylalanine, the constituent amino acids of H-Phe-Ser-OH. researchgate.net

Data Tables

Table 1: Chemical Identifiers for H-Phe-Ser-OH

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 16053-39-7 | nih.govchemimpex.com |

| PubChem CID | 193508 | nih.gov |

| ChEBI ID | CHEBI:71032 | nih.gov |

| Molecular Formula | C12H16N2O4 | guidechem.comnih.govchemimpex.com |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | nih.gov |

Table 2: Physicochemical Properties of H-Phe-Ser-OH

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 252.27 g/mol | nih.govchemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Topological Polar Surface Area | 113 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHDXJUFQVRDAV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936336 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16053-39-7 | |

| Record name | L-Phenylalanyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16053-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016053397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Chemical Synthesis of H Phe Ser Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is incrementally built on an insoluble polymer support. lifetein.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.

Fmoc-Based Protocols and Optimization

The Fluorenylmethoxycarbonyl (Fmoc) protection strategy is the dominant approach in SPPS due to its use of milder reaction conditions compared to harsher, acid-based methods. drivehq.com The synthesis of H-Phe-Ser-OH via an Fmoc-based protocol typically involves the following steps:

Resin Preparation : A suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is selected. chempep.comcsic.es The resin is swelled in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) to make the reactive sites accessible. csic.escsic.es

First Amino Acid Coupling : The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is attached to the resin. The tert-butyl (tBu) group protects the serine hydroxyl side chain from unwanted reactions. chempep.com

Fmoc Deprotection : The Fmoc group is removed from the serine residue using a solution of 20% piperidine (B6355638) in DMF, exposing the free amine for the next coupling step. csic.escsic.es

Second Amino Acid Coupling : The next amino acid, Fmoc-Phe-OH, is activated and coupled to the deprotected serine on the resin.

Final Cleavage : After the sequence is assembled, the dipeptide is cleaved from the resin, and all protecting groups (including the tBu on Serine) are removed simultaneously using a strong acidic cocktail, commonly a mixture of Trifluoroacetic acid (TFA), water, and scavengers. csic.esrsc.org

Optimization of this process is crucial. For instance, the choice of base used during coupling can impact racemization; while DIPEA is common, collidine may be preferred for sensitive residues like Ser(tBu) to minimize this side reaction. chempep.com Extended coupling times may also be necessary for certain amino acids to ensure the reaction goes to completion. uzh.ch

Application of Pseudoproline Monomers for Synthesis Enhancement

A significant challenge in SPPS is the aggregation of growing peptide chains, which can hinder reagent access and lead to incomplete synthesis. peptide.com This is particularly relevant for sequences containing hydrophobic residues like Phenylalanine or those prone to forming secondary structures. nih.gov Pseudoproline dipeptides are powerful tools to overcome this issue. chempep.commerckmillipore.com

A pseudoproline is a cyclic derivative of Serine or Threonine, which is incorporated into the peptide chain as a dipeptide unit. wikipedia.org For the synthesis of sequences containing Phe-Ser, a commercially available monomer like Fmoc-Phe-Ser[psi(Me,Me)pro]-OH can be used. chempep.commedchemexpress.comsigmaaldrich.com This specialized dipeptide features a 2,2-dimethyloxazolidine (B1633789) ring derived from serine. chempep.com

The key advantages of using this pseudoproline include:

Disruption of Aggregation : The oxazolidine (B1195125) ring introduces a "kink" in the peptide backbone, similar to a proline residue. This disrupts the hydrogen bonding patterns that lead to β-sheet formation and aggregation. chempep.comwikipedia.orgpeptide.com

Improved Solubility and Solvation : By preventing aggregation, the peptide chain remains well-solvated, enhancing the diffusion of reagents and improving reaction kinetics. chempep.comchempep.com

Enhanced Coupling Efficiency : The increased accessibility of the N-terminus leads to more efficient and complete coupling of subsequent amino acids. chempep.comactivotec.com

Reversibility : The pseudoproline structure is stable under the basic conditions of Fmoc deprotection but is cleaved by the final TFA cocktail, regenerating the native serine residue. chempep.com

Recent studies have also explored the use of individual pseudoproline monomers, such as Fmoc-Ser(ψMe,Mepro)-OH , which can be coupled directly, offering more flexibility in synthesizing sequences with non-natural or rare amino acids. csic.esiris-biotech.deacs.org

Utilization of Advanced Coupling Reagents in Peptide Bond Formation

The formation of the amide bond between amino acids is a critical step that requires the activation of the carboxylic acid group. While classic reagents like DCC and DIC are effective, a host of advanced phosphonium (B103445) and aminium/uronium salt-based reagents have been developed to increase efficiency, speed up reaction times, and reduce side reactions, especially for sterically hindered couplings. bachem.compeptide.com

Key advanced reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : Considered one of the most efficient coupling reagents, HATU is based on the additive HOAt. peptide.comsigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction. sigmaaldrich.com It is often preferred for difficult couplings and rapid protocols. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used reagent that generates OBt active esters. sigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A newer generation uronium salt that incorporates an OxymaPure leaving group instead of the potentially explosive HOBt or HOAt. bachem.comuniurb.it COMU is noted for its high reactivity, often comparable or superior to HATU, excellent solubility, and enhanced safety profile. bachem.compeptide.com It is particularly well-suited for microwave-assisted SPPS. bachem.comuniurb.it

The choice of reagent can significantly impact the success of synthesizing sequences like this compound, especially within a larger, more complex peptide.

| Reagent | Reagent Type | Key Features & Applications | Reference |

|---|---|---|---|

| HATU | Aminium Salt | Highly efficient, based on HOAt. Excellent for difficult couplings and rapid protocols. | peptide.comsigmaaldrich.com |

| HBTU | Aminium Salt | Commonly used, generates OBt active esters. A standard for routine synthesis. | sigmaaldrich.com |

| COMU | Uronium Salt | High reactivity comparable to HATU, safer (non-explosive), good solubility. Suitable for microwave SPPS. | bachem.compeptide.comuniurb.it |

| PyBOP | Phosphonium Salt | Generates OBt esters, useful for routine SPPS and solution-phase synthesis. | sigmaaldrich.com |

Strategies for Overcoming Synthetic Challenges in Complex Sequences

When H-Phe-Ser-OH is part of a larger, more complex, or hydrophobic peptide sequence, synthetic challenges like aggregation can become severe. nih.gov Several strategies can be employed to mitigate these issues:

Chaotropic Agents : The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding and break up aggregates. peptide.comgenscript.com

Specialized Solvents : Using solvents with high solvation potential, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can help keep the peptide chain solvated. peptide.comnih.gov A "magic mixture" of DCM, DMF, and NMP has also been used effectively for hydrophobic peptides. nih.gov

Elevated Temperatures : Performing coupling reactions at higher temperatures can increase reaction kinetics and disrupt secondary structures. Microwave-assisted SPPS is a prime example of this strategy, significantly accelerating synthesis. peptide.comresearchgate.net

Backbone Protection : Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone nitrogen of an amino acid can physically block the hydrogen bonding that leads to aggregation. peptide.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. lifetein.comformulationbio.com In this approach, all reactions occur in a homogenous solution, and the product is isolated and purified after each step. thermofisher.comcreative-peptides.com

This method is often used for the large-scale production of short peptides like H-Phe-Ser-OH. formulationbio.combachem.com The synthesis involves a stepwise elongation of the peptide chain, requiring careful selection of protecting groups for the N-terminus (e.g., Boc or Z-group) and the C-terminus (e.g., methyl or ethyl ester), as well as the serine side chain. thermofisher.combachem.com While LPPS allows for the purification of intermediates, which can lead to a very pure final product, it is generally more time-consuming and labor-intensive than SPPS. thermofisher.combachem.com

Enzymatic Synthesis Methodologies for H-Phe-Ser-OH Analogues

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods. It utilizes proteases as catalysts to form peptide bonds in a highly specific manner, often in aqueous solutions and under mild conditions. google.comscispace.com This approach can minimize the need for side-chain protection and reduce the risk of racemization.

For the synthesis of this compound containing peptides, several enzymes have been studied:

Thermolysin : This endopeptidase has been shown to effectively catalyze the condensation of N-protected amino acids with amino acid esters. scispace.comtandfonline.com For example, it can catalyze the reaction between Z-Phe-OH and an appropriate serine ester, or conversely, a protected serine and a phenylalanine ester. tandfonline.com The efficiency of thermolysin catalysis can be pH-dependent, with optimal pH varying based on the specific substrates used. nih.gov Studies have also demonstrated thermolysin's ability to catalyze peptide bond formation on a solid support, combining enzymatic synthesis with SPPS principles. researchgate.netpsu.edu

Papain : A cysteine protease, papain is another enzyme used for peptide synthesis. google.comscispace.com It can catalyze the formation of peptide bonds between N-protected amino acids and amino acid esters or amides. google.commdpi.com Recent approaches have used substrate mimetics to broaden the applicability of enzymes like papain, allowing them to accept amino acids not normally recognized. nih.gov

α-Chymotrypsin : This serine protease can also be used to catalyze the synthesis of dipeptides. google.comnih.gov

The yield and efficiency of enzymatic synthesis depend on various factors, including the enzyme choice, substrate concentration, pH, temperature, and reaction medium.

| Enzyme | Enzyme Type | Typical Substrates for this compound Synthesis | Key Characteristics | Reference |

|---|---|---|---|---|

| Thermolysin | Endopeptidase | N-protected Phe + Ser-ester or N-protected Ser + Phe-ester | Catalyzes condensation efficiently; pH optimum can vary with substrate. Can be used in aqueous media or on solid support. | scispace.comtandfonline.comnih.gov |

| Papain | Cysteine Protease | N-protected amino acids + amino acid esters/amides | Broadly applicable, can be used with substrate mimetics to expand scope. | google.comscispace.comnih.gov |

| α-Chymotrypsin | Serine Protease | N-protected amino acids + amino acid anilides/esters | Demonstrated for coupling acylamino acids. | google.comnih.gov |

Synthesis of Nucleopeptide Conjugates Incorporating H-Phe-Ser-OH

Nucleopeptide conjugates, where a peptide moiety is covalently linked to a nucleic acid fragment, are of significant interest as they mimic the structures found at the linkage points of viral nucleoproteins. psu.edunih.gov The synthesis of such conjugates containing the H-Phe-Ser-OH sequence presents unique challenges due to the multifunctional nature of the constituent amino acids and nucleotides.

A key strategy for constructing these complex molecules is the phosphotriester approach, which has been successfully employed to synthesize derivatives like H-Phe-Ser(pGC)-Ala-OH. psu.edunih.gov In this notation, the oligonucleotide (in this case, a guanosine-cytidine dinucleotide) is linked via a phosphodiester bond to the hydroxyl group of the serine residue within the peptide sequence. psu.edu The synthesis can be approached through either a stepwise or a convergent strategy. nih.gov In a stepwise solid-phase synthesis, the peptide is first assembled on a solid support, followed by the sequential addition of nucleotide units to the serine side chain. nih.gov Conversely, a convergent approach involves the separate synthesis of the peptide and oligonucleotide fragments, which are then coupled together. nih.gov

The successful synthesis of H-Phe-Ser(pGC)-Ala-OH required the use of specific protecting groups to prevent unwanted side reactions. nih.gov These included the di-n-butylaminomethylene group for the protection of the guanine (B1146940) base, the 2-nitrophenylsulfenyl (Nps) group for the N-terminus of the peptide, and a 2-(hydroxymethyl)-9,10-anthraquinone ester to protect the C-terminal carboxylic acid. nih.gov This combination of protecting groups was instrumental in preparing nucleopeptide fragments that contain 2'-deoxyguanosine (B1662781) and a free carboxylic acid group. nih.gov

Phosphotriester Approach in Nucleopeptide Synthesis

The phosphotriester method is a cornerstone for the formation of the critical phosphodiester bond between the peptide and the oligonucleotide. This method involves the reaction of a phosphodiester component (the protected dinucleotide) with the hydroxyl group of the serine residue in the peptide chain. The reaction creates a stable phosphotriester linkage, which masks the negative charge of the phosphate (B84403) group, thereby improving solubility in organic solvents and facilitating purification by chromatographic methods.

In the synthesis of H-Phe-Ser(pGC)-Ala-OH, a protected dinucleotide phosphodiester was activated and then coupled to the serine hydroxyl group of the resin-bound peptide fragment. psu.edunih.gov The choice of protecting groups for the phosphate, the nucleobases, and the amino acid side chains is critical to the success of this approach. Mild deprotection conditions are necessary at the final stage to remove all protecting groups without cleaving the desired nucleopeptide linkage or causing other side reactions like β-elimination of the serine-linked oligonucleotide. nih.govumich.edu For instance, the Nps protecting group can be removed under mild conditions using 2-mercaptopyridine. psu.edu The stability of the final conjugate is also a consideration; studies have shown that nucleopeptides with serine-linked oligonucleotides can be susceptible to hydrolysis under alkaline conditions. psu.edu

Green Chemistry Paradigms in H-Phe-Ser-OH Synthesis

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has been criticized for its environmental impact, largely due to the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), and the large excess of reagents required. tandfonline.comacs.orgrsc.org In response, green chemistry principles are being increasingly applied to make the synthesis of peptides like H-Phe-Ser-OH more sustainable. acs.orgpeptide.com

Key areas of focus in greening peptide synthesis include:

Replacement of Hazardous Solvents: A major effort has been to find safer, more environmentally friendly solvents to replace DMF and DCM. acs.orgbiotage.com Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), have been investigated as alternatives. acs.orgbiotage.comimperial.ac.uk Propylene carbonate (PC) has also been identified as a viable green solvent for all steps of Fmoc-SPPS. acs.orgrsc.org Research has demonstrated that solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), can effectively solubilize protected amino acids and swell synthesis resins, achieving high synthesis efficiency. tandfonline.com The table below summarizes some green solvents and their performance in peptide synthesis.

Water-Based Synthesis: A significant advancement towards sustainable synthesis is the use of water as the primary solvent. researchgate.net This approach utilizes water-dispersible nanoparticles of protected amino acids, which allows the coupling reaction to proceed efficiently in an aqueous medium, drastically reducing organic solvent waste. researchgate.net For example, the synthesis of a laminin-related peptide was achieved using an aqueous protocol without the need for hydroxy side chain protection, and it showed no evidence of side reactions. researchgate.net

Atom Economy: Strategies that improve atom economy are central to green chemistry. One such strategy is the use of unprotected amino acids for peptide synthesis, which eliminates the need for Nα-protecting groups and the associated protection/deprotection steps. chemrxiv.org This significantly reduces waste and simplifies the synthetic process. chemrxiv.org While historically challenging due to epimerization, new coupling reagents have enabled the synthesis of even tetrapeptides and longer sequences without significant racemization. chemrxiv.org

The synthesis of the dipeptide H-L-Phe-L-Ser-OH has been specifically reported in studies evaluating green solvents, where it was successfully synthesized and analyzed, confirming the viability of these eco-friendly protocols. imperial.ac.uk

Interactive Data Table: Green Solvents for Peptide Synthesis

| Solvent | Type | Source | Application in SPPS | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Biomass | Coupling, Deprotection, Washing | High crude purity, low racemization potential. | acs.org, biotage.com |

| Cyclopentyl methyl ether (CPME) | Ether | Petrochemical | Coupling, Deprotection | Less toxic than DMF/NMP, effective for coupling. | acs.org, biotage.com |

| γ-Valerolactone (GVL) | Bio-based | Biomass | Anchoring, Coupling | Effective green alternative to CH2Cl2 for anchoring the first amino acid. | acs.org, imperial.ac.uk |

| Propylene Carbonate (PC) | Carbonate | Petrochemical | Coupling, Deprotection, Washing | Can be used as a single solvent for all SPPS steps, recyclable. | acs.org, rsc.org |

| Anisole/N-octylpyrrolidone (NOP) | Mixture | Bio-based/Petrochemical | Coupling | Swells resins and solubilizes Fmoc-amino acids effectively. | tandfonline.com |

Pharmacological Research and Biotechnological Applications of H Phe Ser Oh

Prodrug Design Strategies and Delivery Systems

The prodrug approach is a widely used strategy in medicinal chemistry to overcome undesirable drug properties, such as poor solubility or low permeability, by chemically modifying a drug into a more favorable form that converts back to the active parent drug in the body. annualreviews.orgnih.govmdpi.com Dipeptides are considered promising pro-moieties because they can be targeted to specific transporters, such as the human peptide transporter 1 (hPEPT1), which is highly expressed in the intestine. umich.edu

The potential of H-Phe-Ser-OH as a pro-moiety has been specifically evaluated to improve the bioavailability of drugs. researchgate.netnih.gov The intestinal di/tri-peptide transporter hPEPT1 is a primary target for this strategy, as it facilitates the absorption of di- and tripeptides from the gut. umich.edu By attaching a drug to a peptide that is a substrate for hPEPT1, the drug's absorption can be significantly enhanced. umich.edu

Many drugs possess a carboxylic acid functional group, which can be a site for prodrug modification. acs.org For such drugs, an ester linkage is a common and effective way to connect them to a pro-moiety like H-Phe-Ser-OH. acs.orgrsc.org This creates an ester prodrug that is designed to be stable until it reaches a desired physiological environment, such as the bloodstream or specific tissues, where endogenous esterase enzymes can cleave the ester bond, releasing the active parent drug. acs.org

In research focused on H-Phe-Ser-OH, two model prodrugs were synthesized by forming an ester linkage between the hydroxyl group of the serine residue and the carboxylic acid group of two different drugs: ibuprofen (B1674241) and benzoic acid. researchgate.netnih.gov This resulted in the compounds H-Phe-Ser(Ibuprofyl)-OH and H-Phe-Ser(Bz)-OH. researchgate.netnih.gov The synthesis of such acyloxy ester prodrugs is a well-established strategy to mask the polar carboxylic acid group of a drug, which can improve its permeation across biological membranes. acs.org The success of this strategy hinges on the careful balance between the stability of the prodrug during absorption and its efficient enzymatic hydrolysis to release the parent drug in vivo. acs.org

A critical aspect of prodrug design is confirming that the modification not only attaches the drug but also preserves or enhances interaction with the intended biological transporter. nih.govresearchgate.net The H-Phe-Ser-OH prodrugs of ibuprofen and benzoic acid were analyzed for their ability to bind to and be transported by hPEPT1. researchgate.netnih.gov

The results showed that both prodrugs, H-Phe-Ser(Ibuprofyl)-OH and H-Phe-Ser(Bz)-OH, had a high affinity for the hPEPT1 transporter, with high binding constants. researchgate.netnih.gov However, despite this strong binding, further experiments revealed that neither of the prodrugs was actually translocated, or moved across the cell membrane, by the hPEPT1 transporter. researchgate.netnih.gov This crucial finding indicates that coupling the drug compounds to the H-Phe-Ser-OH backbone, while not diminishing transporter binding, effectively abolished the translocation process. researchgate.netnih.gov This research underscores a critical principle in transporter-targeted prodrug design: high binding affinity does not automatically guarantee that a compound will be an effective transport substrate. researchgate.netnih.gov

Table 1: Interaction of H-Phe-Ser-OH Prodrugs with the hPEPT1 Transporter This interactive table summarizes the findings on the affinity and translocation of H-Phe-Ser-OH-based prodrugs.

| Compound | Parent Drug | hPEPT1 Affinity (Kᵢ value) | Translocated via hPEPT1? | Reference |

|---|---|---|---|---|

| H-Phe-Ser(Ibuprofyl)-OH | Ibuprofen | 0.07 mM | No | researchgate.netnih.gov |

| H-Phe-Ser(Bz)-OH | Benzoic Acid | 0.12 mM | No | researchgate.netnih.gov |

Neuropharmacological Research Applications

The constituent amino acids of H-Phe-Ser-OH, phenylalanine and serine, are deeply involved in the synthesis and regulation of key neurotransmitters in the central nervous system (CNS). frontiersin.orgnih.gov This has led to research into the potential neuropharmacological roles of the dipeptide itself.

Neurotransmitters are chemical messengers that are fundamental to the function of complex neural systems. wikipedia.org Their synthesis and regulation are critical for mood, cognition, and motor control. clevelandclinic.orgmdpi.com H-Phe-Ser-OH is composed of amino acids that serve as direct or indirect precursors to major neurotransmitters.

Phenylalanine: This essential amino acid is the primary precursor for tyrosine. nih.gov The enzyme tyrosine hydroxylase then converts tyrosine into L-DOPA, which is the direct precursor to the catecholamine neurotransmitter dopamine (B1211576). nih.gov Dopamine is crucial for functions including motor control, motivation, and reward. researchgate.net Subsequently, dopamine can be converted into norepinephrine (B1679862) and epinephrine, other vital neurotransmitters involved in the "fight or flight" response and attention. nih.gov

Serine: L-serine plays multiple roles in the CNS. It is a precursor for the synthesis of other amino acids, including glycine, which is a major inhibitory neurotransmitter in the spinal cord and brainstem, and D-serine, a co-agonist at NMDA receptors that plays a role in synaptic plasticity and glutamatergic neurotransmission. clevelandclinic.org

Given these metabolic pathways, the administration of H-Phe-Ser-OH could theoretically influence the availability of these precursors within the CNS, thereby modulating the synthesis of their respective neurotransmitter systems. nih.gov For instance, fluctuations in phenylalanine levels are known to affect the synthesis of dopamine and serotonin. frontiersin.org

Disturbances in neurotransmitter systems are linked to a wide array of neurological and psychiatric disorders. mdpi.com The connection between the constituent amino acids of H-Phe-Ser-OH and these systems suggests its potential as a research tool for understanding and possibly addressing such conditions.

A primary example is Phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. frontiersin.org This leads to a toxic buildup of phenylalanine in the blood and brain, causing severe intellectual disability and other neurological problems. frontiersin.org The high levels of phenylalanine compete with other large neutral amino acids (LNAAs) for transport across the blood-brain barrier via the LAT1 transporter, disrupting the synthesis of crucial neurotransmitters like dopamine and serotonin. frontiersin.org Studying the transport and metabolism of dipeptides like H-Phe-Ser-OH could provide valuable insights into amino acid handling in the brain and inform strategies to manage Phe levels in PKU. frontiersin.org

Furthermore, the challenge of delivering therapeutic agents to the brain is a major hurdle in treating many neurological disorders. thieme-connect.com Researchers are exploring carrier-mediated transport systems, such as the LAT1 transporter, to shuttle drugs across the blood-brain barrier. thieme-connect.comnih.gov Since LAT1 transports large neutral amino acids like phenylalanine, investigating how dipeptides containing Phe are recognized by such transporters could aid in the design of novel CNS-targeted prodrugs. thieme-connect.com

Table 2: Neuropharmacological Relevance of H-Phe-Ser-OH Constituent Amino Acids This interactive table outlines the roles of Phenylalanine and Serine in the central nervous system.

| Amino Acid | Role in Neurotransmission | Associated Neurological Disorders |

|---|---|---|

| Phenylalanine | Precursor to Tyrosine, which is the precursor for Dopamine, Norepinephrine, and Epinephrine. nih.gov | Phenylketonuria (PKU), Schizophrenia, Depression. frontiersin.orgresearchgate.net |

| Serine | Precursor to Glycine (inhibitory neurotransmitter) and D-Serine (NMDA receptor co-agonist). clevelandclinic.org | Imbalances linked to conditions where glutamatergic transmission is dysregulated. |

Therapeutic Development Potential of H-Phe-Ser-OH-Based Peptides

The exploration of H-Phe-Ser-OH and its derivatives in pharmacology is a growing area of interest. The inherent characteristics of its constituent amino acids—the aromatic nature of Phenylalanine and the polar, hydroxyl-containing structure of Serine—provide a versatile scaffold for designing novel therapeutic agents.

H-Phe-Ser-OH serves as a crucial building block in the synthesis of more complex peptides intended for therapeutic use. chemimpex.com Its stability and compatibility with other amino acids make it an ideal choice for constructing sophisticated peptide structures. chemimpex.com

A key area of research is its use as a pro-moiety in prodrug design, aiming to enhance the delivery of pharmaceuticals to specific targets. The intestinal di/tri-peptide transporter 1 (hPEPT1) is a recognized target for improving drug absorption. researchgate.net Studies have been conducted to synthesize series of serine-containing dipeptides, including H-Phe-Ser-OH, to evaluate their binding affinity and transport via hPEPT1. researchgate.net In one such study, H-Phe-Ser-OH was selected as a lead pro-moiety for creating prodrugs of ibuprofen and benzoic acid. researchgate.net While the resulting prodrugs, H-Phe-Ser(Ibuprofyl)-OH and H-Phe-Ser(Bz)-OH, showed high affinity for the hPEPT1 transporter, they were not translocated, indicating that high binding affinity does not always guarantee transport. researchgate.net This highlights the complexity of designing peptide-based drug delivery systems.

The following table summarizes the binding affinities of various dipeptides to the hPEPT1 transporter, demonstrating the influence of the N-terminal amino acid.

| Dipeptide | logIC₅₀ | Kᵢ (mM) |

| H-Tyr-Ser-OH | -0.85 ± 0.06 | 0.14 |

| H-Phe-Ser-OH | -0.57 ± 0.07 | 0.27 |

| H-Met-Ser-OH | -0.52 ± 0.04 | 0.30 |

| H-Gly-Ser-OH | -0.09 ± 0.02 | 0.89 |

| Data sourced from a competitive binding assay against [¹⁴C]Gly-Sar in MDCK/hPEPT1 cells. researchgate.net |

Peptides containing the Phenylalanine-Serine sequence are being investigated for their potential in targeted therapies, particularly in oncology. The strategy involves using peptides to deliver cytotoxic agents or to interact with specific proteins overexpressed in cancer cells. nih.govmdpi.com Short peptides are advantageous due to their high selectivity, ability to penetrate tumors, and lower likelihood of inducing an undesired immune response. mdpi.com

One example is the peptide PNC-27, which contains the sequence fragment -Phe-Ser- (H-Pro-Pro-Leu-Ser-Gln-Glu-Thr-Phe-Ser -Asp-Leu-Trp-Lys-Leu-Leu-Lys-Lys-Trp-Lys-Met-Arg-Arg-Asn-Gln-Phe-Trp-Val-Lys-Val-Gln-Arg-Gly-OH). iiarjournals.org This peptide has been shown to bind to the H/MDM-2 oncoprotein, which is often present at high levels on the membranes of cancer cells. iiarjournals.org This binding can induce the formation of pores in the cell membrane, leading to cancer cell necrosis. iiarjournals.org

In the realm of inflammatory conditions, research has focused on conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) with peptides to create hybrid compounds. nih.govmdpi.com This approach aims to leverage the peptide structure for targeted delivery or to achieve dual inhibition of inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com For instance, studies have explored hybrids of naproxen (B1676952) with dipeptides, demonstrating that the amino acid composition significantly influences inhibitory activity. mdpi.com

| Peptide/Conjugate | Target/Mechanism | Therapeutic Area of Research |

| PNC-27 | Binds to H/MDM-2 oncoprotein, inducing cell necrosis. iiarjournals.org | Cancer |

| H-Phe-Ser(Ibuprofyl)-OH | Prodrug designed to target the hPEPT1 transporter. researchgate.net | Drug Delivery / Inflammation |

| ALOS-4-camptothecin | Conjugate targeting integrin αvβ3, overexpressed in melanoma. nih.gov | Cancer |

| NT4-paclitaxel | Conjugate that selectively binds to tumor-membrane-sulfated glycosaminoglycans. nih.gov | Cancer |

The potential of H-Phe-Ser-OH-based peptides extends to combating microbial infections and modulating the immune system. Antimicrobial peptides (AMPs) are recognized as promising therapeutic candidates due to their broad-spectrum activity and low tendency for inducing resistance. rsc.orgfrontiersin.org

Research has shown that dipeptides derived from polar amino acids, such as Serine, can exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. rsc.org The synthesis of dipeptide derivatives conjugated with other chemical moieties, like indole-3-carboxylic acid, has yielded compounds with notable antibacterial and antifungal properties. rsc.org For example, the peptide conjugate Indole-Met-Tyr-OH was found to be highly potent against E. coli. rsc.org While not a direct derivative of H-Phe-Ser-OH, this research demonstrates the principle that modifying simple peptide structures can lead to potent antimicrobial agents.

In the context of immunomodulation, peptides can influence the immune response in various ways. nih.govnih.gov Alloferon, an immunomodulatory peptide, has analogues that have been studied for their effects on the immune system. nih.gov One such analogue, modified at the N-terminus, incorporates a Phenylalanine derivative and contains a Serine residue in its sequence (H-Phe(p-OMe)-Gly-Val-Ser -Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH). This analogue was found to inhibit the replication of the human herpes virus, highlighting the role of specific amino acid sequences in antiviral and immunomodulatory functions. nih.gov

Biotechnological Applications of H-Phe-Ser-OH

Beyond direct therapeutic use, H-Phe-Ser-OH and related peptides have found applications in various biotechnological processes, contributing to advancements in protein production and diagnostic technologies.

H-Phe-Ser-OH is utilized in the field of biotechnology to enhance the production of recombinant proteins. chemimpex.com Recombinant DNA technology allows for the large-scale production of specific proteins for therapeutic and industrial purposes. google.com The efficiency of these systems can sometimes be improved by the strategic inclusion of certain peptide sequences. H-Phe-Ser-OH and larger peptides containing this sequence can be used in the production process to aid in the development of vaccines and other biologics. chemimpex.comchemimpex.com For example, specific peptide sequences can be used as linkers between multiple copies of a target peptide in a recombinant protein construct, facilitating proper folding and subsequent cleavage to yield the final product. google.com

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific substances. acs.org Peptides are increasingly used as the biorecognition element in these sensors due to their stability and high selectivity. acs.orgunive.it

Peptides containing Phenylalanine and Serine can be integrated into biosensor design in several ways. One application is in the development of cleavage-based electrochemical biosensors for detecting proteases, which are important biomarkers for various diseases. unive.it In such a system, a synthetic peptide sequence can act as a substrate for a target enzyme. The cleavage of the peptide by the enzyme generates a detectable electrochemical signal. unive.it While specific use of the H-Phe-Ser-OH dipeptide itself is not widely documented, its constituent amino acids are relevant. For instance, interference from Phenylalanine and Serine has been noted in electrochemical sensors for other amino acids, indicating their electrochemical activity which could be harnessed. mdpi.com Furthermore, the general principle of using short, specific peptide sequences as enzymatic substrates makes H-Phe-Ser-OH a potential candidate for the design of biosensors for specific peptidases. unive.itnih.gov

Contributions to Synthetic Biology Constructs

Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. rsc.orgresearchgate.net Within this field, peptides can serve as fundamental building blocks for creating novel proteins with programmed functions or as components of synthetic genetic circuits. researchgate.netresearchgate.net

While direct research detailing the specific incorporation of H-Phe-Ser-OH into synthetic biology constructs is limited in publicly available literature, its potential can be inferred from the properties of its constituent amino acids, phenylalanine and serine.

Potential Roles of H-Phe-Ser-OH in Synthetic Protein Design:

Structural Scaffolding: The phenylalanine residue, with its bulky and hydrophobic phenyl group, can participate in aromatic stacking interactions, which are crucial for the defined three-dimensional structure of proteins. nih.govresearchgate.net In synthetic proteins, the H-Phe-Ser-OH motif could be incorporated to introduce localized hydrophobic cores or to mediate specific protein-protein interactions.

Flexible Linkers: The serine residue, being small and hydrophilic, is often used in flexible linker regions of fusion proteins to connect different functional domains. kbdna.comnih.govnih.gov The combination of the rigid phenylalanine and the flexible serine in H-Phe-Ser-OH could create a semi-flexible linker, potentially offering a balance between domain separation and controlled interaction.

Functionalization Sites: The hydroxyl group of serine is a key site for post-translational modifications, such as phosphorylation, which can act as a molecular switch to control protein activity. In a synthetic biology context, incorporating H-Phe-Ser-OH could provide a specific site for targeted phosphorylation by kinases, enabling the construction of engineered signaling pathways or logic gates. researchgate.net The replacement of serine with phenylalanine in certain enzymes has been shown to impact catalytic activity, highlighting the functional importance of this residue. nih.gov

The creation of synthetic genetic circuits often relies on precisely controlled interactions between proteins and other molecules. princeton.edufrontiersin.orgnih.gov While there is no direct evidence of H-Phe-Ser-OH being used as a signaling molecule in such circuits, its potential to influence protein structure and interaction suggests it could be a useful component in the design of novel protein-based regulatory elements.

Research in Enzyme Immobilization Techniques

Enzyme immobilization is a process of confining enzyme molecules to a solid support, which enhances their stability and allows for their reuse in industrial processes. nih.govresearchgate.net The choice of immobilization strategy and support material is critical for preserving the enzyme's catalytic activity. nih.gov

The application of the specific dipeptide H-Phe-Ser-OH in enzyme immobilization is not well-documented. However, the properties of phenylalanine and serine suggest potential avenues for its use.

Potential Applications in Enzyme Immobilization:

Self-Assembling Peptide Scaffolds: Short peptides, particularly those containing aromatic residues like phenylalanine, can self-assemble into various nanostructures such as nanotubes and hydrogels. rsc.orgnih.govmdpi.comacs.org These self-assembled structures can serve as matrices for entrapping enzymes. Theoretically, H-Phe-Ser-OH, or derivatives thereof, could be designed to form such hydrogels, providing a biocompatible environment for enzyme immobilization. The serine residue could enhance the hydrophilicity and water retention of the hydrogel.

Site-Specific Immobilization: The development of methods for the site-specific attachment of enzymes to a support is a key area of research, as it can ensure optimal enzyme orientation and activity. researchgate.netnih.govrsc.org The functional groups of H-Phe-Ser-OH, namely the amino, carboxyl, and hydroxyl groups, could potentially be used for covalent attachment to a support material. For instance, the hydroxyl group of serine could be targeted for specific chemical ligation chemistries.

Enzyme Stabilization: Certain amino acids have been shown to act as stabilizers for enzymes. nih.gov Phenylalanine, for example, has been reported to stabilize α-amylase and inhibit its aggregation. nih.gov While the effect of the dipeptide H-Phe-Ser-OH on enzyme stability has not been specifically studied, its components suggest it could contribute to a stabilizing microenvironment around the immobilized enzyme. The hydrophobic interactions from the phenylalanine residue and the hydrophilic interactions from the serine residue could collectively help in maintaining the enzyme's native conformation. In some cases, the replacement of an active site serine with other residues has been shown to increase the thermal stability of enzymes. osti.gov

Although direct experimental data is lacking, the fundamental properties of phenylalanine and serine provide a strong theoretical basis for the potential utility of H-Phe-Ser-OH in both synthetic biology and enzyme immobilization. Future research may yet uncover specific applications for this simple dipeptide in these exciting and rapidly advancing fields.

Structure Activity Relationship Sar Studies and Peptidomimetic Design for H Phe Ser Oh

Elucidation of Structural Determinants for Biological Activity and Specificity

The biological activity and specificity of H-Phe-Ser-OH are dictated by the unique properties of its constituent amino acids and their spatial arrangement. The phenylalanine residue provides a bulky, hydrophobic aromatic ring, while the serine residue contributes a polar hydroxyl group capable of forming hydrogen bonds.

Key structural determinants include:

The Phenylalanine Moiety: The aromatic ring of phenylalanine is often crucial for binding to biological targets through hydrophobic and π-π stacking interactions. Its size and shape contribute significantly to the molecule's fit within receptor binding pockets.

The Serine Moiety: The hydroxyl group of serine is a key hydrogen bond donor and acceptor, enabling specific interactions with target proteins. researchgate.net This polarity contrasts with the hydrophobicity of phenylalanine, creating an amphipathic character in the dipeptide. mdpi.com

The Peptide Bond: The amide linkage between the two amino acids provides structural rigidity and is a site for potential hydrogen bonding.

Chirality: The stereochemistry of the α-carbons of both phenylalanine and serine is critical for biological recognition and activity. Altering the chirality from the natural L-form to the D-form can dramatically impact binding affinity and efficacy. ebi.ac.uknih.gov

Research on larger peptides containing the Phe-Ser sequence, such as opiorphin (B1632564) (H-Gln-Arg-Phe-Ser-Arg-OH), has demonstrated the importance of these residues in biological activity. ebi.ac.uknih.govfigshare.comcsic.esfigshare.com An alanine (B10760859) scan of opiorphin, a peptide that inhibits enkephalin degradation, revealed that the phenylalanine at position 3 is a key residue for its inhibitory activity against neprilysin and aminopeptidase (B13392206) N. ebi.ac.uknih.govfigshare.com

Rational Design Principles for H-Phe-Ser-OH Analogues with Enhanced Pharmacological Profiles

The rational design of H-Phe-Ser-OH analogues aims to improve properties such as potency, selectivity, metabolic stability, and bioavailability. mdpi.com Key principles include:

Modification of the Phenylalanine Ring: Substitution on the phenyl ring can modulate hydrophobicity, electronics, and steric bulk, leading to improved binding affinity and selectivity.

Replacement of the Serine Hydroxyl Group: Altering the hydroxyl group can fine-tune hydrogen bonding capacity and polarity. For instance, its replacement with other functional groups can influence target specificity.

Peptide Bond Isosteres: Replacing the scissile amide bond with non-hydrolyzable mimics can enhance metabolic stability. researchgate.netpnas.org Examples include reduced amide bonds, and various heterocyclic scaffolds. core.ac.uk

Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids can confer unique conformational properties and resistance to enzymatic degradation. mdpi.com

A study on tripeptidic promoieties targeting the intestinal peptide transporter hPEPT1 identified H-Phe-Ser-Ala-OH as a promising lead due to its high affinity and translocation. researchgate.net In this context, the serine residue provides a point of attachment for a drug, while the phenylalanine serves as a hydrophobic N-terminus. researchgate.net

Design and Evaluation of Constrained Peptide Analogues to Improve Metabolic Stability and Cell Permeability

A significant challenge with peptide-based therapeutics is their poor metabolic stability and low cell permeability. researchgate.netupc.edu Constraining the conformation of H-Phe-Ser-OH analogues can address these limitations.

Strategies for conformational constraint include:

Cyclization: Head-to-tail or side-chain-to-side-chain cyclization can lock the peptide into a bioactive conformation, increasing receptor affinity and protecting against enzymatic degradation.

Backbone Methylation: N-methylation of the peptide backbone can restrict rotation and improve metabolic stability. nih.gov

Incorporation of Conformationally Restricted Amino Acids: Using amino acids with built-in conformational constraints, such as those with cyclic side chains, can rigidify the peptide structure. researchgate.net

Research on constrained H-Phe-Phe-NH2 analogues, a related dipeptide, has shown that rigidification using a 3-phenylpyrrolidine (B1306270) moiety in the C-terminal position resulted in high affinity and improved metabolic clearance and intestinal permeability. nih.gov Similar strategies could be applied to H-Phe-Ser-OH to enhance its pharmacokinetic profile. Glycosylation of peptides containing serine has also been shown to significantly increase metabolic stability. nih.gov

Application of Computational and Biophysical Methodologies in SAR Elucidation

Computational and biophysical techniques are indispensable tools for elucidating the SAR of H-Phe-Ser-OH and its analogues.

Computational Methodologies:

Molecular Docking: Predicts the binding mode and affinity of ligands to a receptor's active site, providing insights into key interactions. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the peptide-receptor complex, offering a more realistic view of the binding process and conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel analogues. mdpi.comresearchgate.net

Biophysical Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of peptides in solution. ebi.ac.uknih.govfrontiersin.org

X-ray Crystallography: Determines the precise three-dimensional structure of the peptide bound to its target protein, offering a static picture of the binding interactions.

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of peptide-protein interactions in real-time. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of peptides and to assess conformational changes upon binding to a target. frontiersin.org

These techniques, when used in combination, provide a comprehensive understanding of the structural requirements for the biological activity of H-Phe-Ser-OH, guiding the rational design of more effective peptidomimetics. nih.govfrontiersin.org

Impact of Serine-to-Phenylalanine Mutations on Protein Function and Active Site Interactions

The substitution of a serine residue with a phenylalanine within a protein's active site can have profound effects on its function, highlighting the distinct roles of these two amino acids.

Loss of Hydrogen Bonding: A Ser-to-Phe mutation results in the loss of the hydroxyl group, eliminating a critical hydrogen bond donor and acceptor site. researchgate.net This can disrupt the precise network of interactions required for substrate binding or catalysis. researchgate.net

Increased Hydrophobicity and Steric Bulk: Phenylalanine is significantly larger and more hydrophobic than serine. This change can alter the shape and polarity of the active site, potentially leading to improper substrate positioning or steric clashes. researchgate.net

Alteration of Interaction Types: A mutation from serine to phenylalanine can shift interactions from hydrogen bonding to hydrophobic or π-stacking interactions. researchgate.net

Studies on phenylalanine hydroxylase have shown that mutating a specific serine residue to other amino acids, including phenylalanine, can lead to significant activation of the enzyme, indicating a serine-specific inhibitory effect in the wild-type protein. pnas.orgpnas.org Conversely, in other proteins, a Ser-to-Phe substitution has been shown to cause a loss of receptor activity. researchgate.net For example, in the lysine-specific histone demethylase, a Phe-to-Ser mutation reduces the degree of connectivity at the mutation site. frontiersin.org

Future Directions and Emerging Research Avenues for H Phe Ser Oh

Novel Synthetic Approaches and Scalability for Industrial Production

The efficient and scalable synthesis of peptides is a cornerstone of their application in research and industry. For a dipeptide like H-Phe-Ser-OH, future research is focused on developing more efficient, sustainable, and cost-effective production methods suitable for large-scale manufacturing.

Traditional chemical peptide synthesis, while effective for precise control over sequence and structure, often involves multiple steps, the use of protecting groups, and coupling reagents, which can be time-consuming and generate significant waste bachem.com. The process typically involves constructing the peptide chain from the C-terminus to the N-terminus, requiring protection of the terminal carboxyl group and any reactive side chains, such as the hydroxyl group of serine bachem.com.

Emerging synthetic strategies aim to overcome these limitations.

Enzymatic Synthesis: The use of enzymes as catalysts for peptide bond formation offers a green alternative to purely chemical methods. Lipases or proteases can be used in reverse, under specific conditions, to catalyze the formation of peptide bonds. This approach can be highly stereospecific, reduce the need for protecting groups, and operate under mild conditions, minimizing waste.

Reactive Extrusion: This solvent-less mechanochemical method is being explored for peptide synthesis chemrxiv.org. It involves mixing the amino acid precursors in a twin-screw extruder, where mechanical force and controlled temperature drive the reaction chemrxiv.org. This technique offers the potential for continuous production, reduced reaction times, and minimal solvent use, making it an attractive option for industrial scalability chemrxiv.org.

These novel approaches are critical for making H-Phe-Ser-OH and other peptides more accessible for widespread application in pharmaceuticals, cosmetics, and materials science.

Table 1: Comparison of Synthetic Approaches for H-Phe-Ser-OH

| Method | Advantages | Challenges | Scalability Potential |

|---|---|---|---|

| Traditional Solid-Phase Peptide Synthesis (SPPS) | High purity, precise sequence control. bachem.com | Use of hazardous reagents, generation of waste, multiple steps. polypeptide.com | Moderate; can be costly for very large scale. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability, lower reaction rates, substrate specificity. | High; dependent on enzyme cost and reusability. |

| Reactive Extrusion | Solvent-free, continuous process, rapid. chemrxiv.org | Limited to certain reaction types, potential for thermal degradation. | Very High; ideal for continuous industrial production. chemrxiv.org |

Advanced Spectroscopic and Structural Biology Techniques for Conformation Analysis

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. Understanding the conformational landscape of H-Phe-Ser-OH is crucial for predicting its interactions with biological targets. Advanced analytical techniques are being employed to provide detailed structural insights at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of peptides in solution, which often mimics their state in a biological environment chemrxiv.org. Techniques like 1D proton NMR, Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) can identify the connectivity of atoms and their spatial proximity, revealing the peptide's preferred conformation and flexibility chemrxiv.org.

Computational Modeling and Quantum Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used in conjunction with experimental data to explore the conformational energy landscape of peptides like H-Phe-Ser-OH nih.gov. These calculations can predict the relative energies of different conformers and identify the stabilizing forces, such as intramolecular hydrogen bonds, that dictate the peptide's shape nih.goviiserpune.ac.in.

The integration of these advanced techniques provides a comprehensive picture of the structural and dynamic properties of H-Phe-Ser-OH, which is essential for rational drug design and the development of new biomaterials.

Table 2: Techniques for H-Phe-Ser-OH Conformation Analysis

| Technique | Type of Information Provided | State |

|---|---|---|

| NMR Spectroscopy | 3D structure in solution, dynamics, conformational flexibility. chemrxiv.org | Solution |

| X-ray Crystallography | High-resolution solid-state 3D structure, intermolecular packing. researchgate.net | Solid (Crystal) |

| Computational Modeling (e.g., DFT) | Relative stability of conformers, intramolecular interactions, spectroscopic parameters. nih.gov | Gas Phase / Implicit Solvent |

| Terahertz (THz) Spectroscopy | Collective vibrational modes, intermolecular hydrogen bonding, dynamics. mdpi.com | Solid / Solution |

Integrative Omics Approaches for Comprehensive Biological Pathway Mapping

To fully understand the biological significance of H-Phe-Ser-OH, it is essential to map its interactions within the complex network of cellular pathways. Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for elucidating the function of specific molecules in a systems-biology context nih.gov.

Future research on H-Phe-Ser-OH will likely involve these multi-omics strategies:

Metabolomics: By measuring the levels of H-Phe-Ser-OH and other related metabolites in different tissues or under various conditions, researchers can identify metabolic pathways where the dipeptide plays a role. Studies have already shown that dipeptide profiles can be organ-specific, suggesting specialized functions in different parts of the body mdpi.com.

Transcriptomics and Proteomics: These approaches can reveal how the presence or absence of H-Phe-Ser-OH affects gene expression and protein levels. For example, if adding H-Phe-Ser-OH to cell cultures leads to changes in the expression of specific enzymes or signaling proteins, it provides clues about its downstream biological effects.

Integrative Analysis: The true power of omics lies in integrating these different data layers frontiersin.org. Tools like PaintOmics allow researchers to overlay multi-omics data onto known biological pathway maps, such as those from KEGG or Reactome, to visualize how changes in metabolites like H-Phe-Ser-OH correlate with changes in genes and proteins within a specific pathway csic.es. This can help to generate new hypotheses about the peptide's function, for instance, in neurotransmission or cellular metabolism chemimpex.comnih.gov.

By using these integrative approaches, scientists can move from studying H-Phe-Ser-OH in isolation to understanding its role within the broader biological system, potentially uncovering novel therapeutic targets and applications.

Table 3: Omics Approaches for Functional Analysis of H-Phe-Ser-OH

| Omics Field | Analyzed Molecules | Research Question Answered |

|---|---|---|

| Metabolomics | Small molecules (metabolites), including dipeptides. nih.gov | What is the concentration and distribution of H-Phe-Ser-OH in biological systems? |

| Transcriptomics | RNA transcripts. nih.gov | How does H-Phe-Ser-OH influence gene expression? |

| Proteomics | Proteins. nih.gov | How does H-Phe-Ser-OH affect protein abundance and activity? |

| Integrative Omics | Combination of data from all omics layers. frontiersin.org | What biological pathways and networks is H-Phe-Ser-OH involved in? |

Development of H-Phe-Ser-OH as a Research Tool in Interdisciplinary Fields

The unique properties of H-Phe-Ser-OH make it a versatile tool for research across multiple scientific disciplines, from medicine to materials science.

Pharmaceutical Sciences and Drug Delivery: H-Phe-Ser-OH has been investigated as a pro-moiety for drug delivery researchgate.net. The intestinal peptide transporter hPEPT1 is a target for improving the oral absorption of drugs. By attaching a drug to a peptide that the transporter recognizes, its uptake can be enhanced. H-Phe-Ser-OH has been shown to have a high affinity for hPEPT1, making it a promising candidate for designing peptide-based prodrugs, although translocation efficiency needs further optimization researchgate.net.

Biotechnology and Enzyme Inhibition: As a dipeptide, H-Phe-Ser-OH can serve as a fundamental building block in the synthesis of more complex peptides with specific biological activities chemimpex.com. For example, it can be incorporated into synthetic peptides designed to inhibit enzymes like serine proteases, which are involved in various diseases mdpi.com.

Neurobiology: Phenylalanine is a precursor to neurotransmitters, and serine also plays roles in the central nervous system nih.gov. H-Phe-Ser-OH is being studied for its potential to modulate neurotransmitter systems, which could contribute to the understanding and potential future treatment of neurological disorders chemimpex.com.

Cosmetic Science and Materials Science: The dipeptide is being explored for its potential benefits in skincare formulations, such as in anti-aging and skin repair products chemimpex.com. Furthermore, short peptides, particularly those containing aromatic residues like phenylalanine, can self-assemble into well-ordered nanostructures such as nanotubes and hydrogels rsc.org. The specific sequence and properties of H-Phe-Ser-OH could be harnessed to create novel biomaterials with applications in tissue engineering and nanotechnology.

The development of H-Phe-Ser-OH as a research tool underscores its importance beyond its basic chemical identity, positioning it as a key component in the advancement of various interdisciplinary fields.

Table 4: Interdisciplinary Research Applications of H-Phe-Ser-OH

| Field | Application of H-Phe-Ser-OH | Rationale |

|---|---|---|

| Pharmaceuticals | Pro-moiety for drug delivery. researchgate.net | High affinity for the hPEPT1 intestinal transporter can enhance drug absorption. researchgate.net |

| Biotechnology | Building block for bioactive peptides. chemimpex.com | Used to synthesize custom peptides, such as enzyme inhibitors. mdpi.com |

| Neurobiology | Tool to study neurotransmitter systems. chemimpex.com | Phenylalanine and serine are involved in neurotransmitter pathways. nih.gov |

| Cosmetic Science | Active ingredient in skincare. chemimpex.com | Potential anti-aging and skin repair properties. chemimpex.com |

| Materials Science | Component for self-assembling nanomaterials. rsc.org | Aromatic and polar groups can drive the formation of ordered structures like hydrogels. rsc.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Phe-Ser-OH while ensuring sequence fidelity and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, pH, solvent composition) to minimize side reactions. For example, stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies is commonly employed. Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm) is critical for purification. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity and rule out racemization .

Q. What analytical techniques are essential for characterizing H-Phe-Ser-OH in preclinical studies?

- Methodological Answer : A multi-technique approach is required:

- Structural Confirmation : NMR (1H/13C) for backbone conformation and side-chain interactions.

- Purity Assessment : Reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Stability Testing : Accelerated degradation studies under varying pH/temperature to identify labile bonds (e.g., ester or amide hydrolysis) .

Q. How should researchers design assays to evaluate the biological activity of H-Phe-Ser-OH in cellular models?

- Methodological Answer : Use in vitro models (e.g., Caco-2 cells for permeability studies) with standardized protocols:

- Dose-Response Curves : Test concentrations spanning 3 log units (e.g., 1 nM–100 µM).

- Controls : Include a negative control (vehicle) and a reference compound (e.g., H-Phe-Pro-OH for peptide transporter affinity).

- Endpoint Validation : Quantify uptake via LC-MS/MS or fluorescence tagging .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on H-Phe-Ser-OH’s role in prodrug activation?

- Methodological Answer : Contradictions often arise from variability in enzyme expression (e.g., peptidases) across experimental models. Address this by:

- Model Standardization : Use isogenic cell lines or recombinant enzymes (e.g., hPEPT1-transfected HEK293 cells).

- Kinetic Analysis : Compare and values under identical conditions.

- In Silico Docking : Predict binding affinities to transporters using software like AutoDock Vina to validate experimental -values .

Q. What strategies mitigate batch-to-batch variability in H-Phe-Ser-OH synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor coupling efficiency (via Kaiser test) and deprotection times.

- In-Process Controls : Use inline FTIR to track reaction progress.

- Post-Synthesis Blending : Combine multiple batches to homogenize purity profiles .

Q. How can computational modeling guide the design of H-Phe-Ser-OH derivatives with enhanced stability?

- Methodological Answer : Apply molecular dynamics (MD) simulations to:

- Identify Labile Sites : Simulate hydrolysis under physiological pH (e.g., 7.4) and temperature (37°C).

- Modify Backbone Chemistry : Substitute serine with non-natural amino acids (e.g., threonine) to reduce ester bond susceptibility.

- Validate Predictions : Compare simulated degradation pathways with empirical LC-MS stability data .

Q. What experimental frameworks are recommended for investigating H-Phe-Ser-OH’s role in peptide-drug conjugate (PDC) delivery?

- Methodological Answer : Use a PICO (Population, Intervention, Comparison, Outcome) framework:

- Population : Target cells (e.g., cancer cells overexpressing hPEPT1).

- Intervention : H-Phe-Ser-OH conjugated to a chemotherapeutic (e.g., ibuprofen prodrug).

- Comparison : Free drug vs. conjugate.

- Outcome : Cellular uptake efficiency (measured via fluorescence or radiolabeling) and cytotoxicity (via MTT assay) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported binding affinities of H-Phe-Ser-OH for transporters like hPEPT1?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, ionic strength). Standardize protocols by:

- Buffer Consistency : Use HBSS (pH 6.5) to mimic intestinal conditions.

- Competitive Binding Assays : Include a reference inhibitor (e.g., glycylsarcosine) to normalize data.

- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate consensus -values .

Q. What statistical approaches are optimal for analyzing dose-response relationships in H-Phe-Ser-OH studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Validate assumptions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.